N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a bithiophene core and a 4-fluorophenyl sulfanyl moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS3/c18-14-1-3-15(4-2-14)23-11-17(20)19-8-16-7-13(10-22-16)12-5-6-21-9-12/h1-7,9-10H,8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSBLKHLRCZQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety, which is known for its electronic properties, linked to a sulfanyl acetamide group. The presence of fluorine in the phenyl ring enhances its lipophilicity and may influence biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial activity against strains such as E. coli and S. aureus, potentially due to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions .
- Anticancer Potential : The bithiophene structure allows for intercalation into DNA, which may lead to cytotoxic effects on cancer cells. This mechanism has been observed in other bithiophene derivatives .
- Anti-inflammatory Effects : Compounds with sulfanyl groups have shown potential in modulating inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation .
The proposed mechanisms of action for this compound include:
- DNA Intercalation : The planar structure of the bithiophene moiety facilitates insertion between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses or bacterial metabolism, as seen with other bithiophene derivatives .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:
Table 1: Comparative Biological Activities of Bithiophene Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key properties based on the evidence:
Structural and Functional Insights :
Bithiophene vs. Triazole-containing analogs () prioritize hydrogen-bonding interactions, which are critical for enzyme inhibition or receptor binding.
Fluorophenyl Substituents :
- The 4-fluorophenyl group in the target compound is shared with MMP inhibitors () and Orco agonists (), suggesting a role in enhancing binding affinity or metabolic stability. The 2-fluorophenyl variant in demonstrates how positional isomerism affects target selectivity.
Sulfanyl Linkers :
- The sulfanyl (-S-) group in the target compound and analogs (e.g., ) may improve redox stability compared to oxygen-based linkers. This group also contributes to conformational flexibility, as seen in MMP inhibitors ().
Biological Activity Trends :
- Triazole-fluorophenyl hybrids () show efficacy in enzyme inhibition (e.g., MMPs) or receptor modulation (e.g., Orco). The target compound’s bithiophene moiety could similarly interact with hydrophobic enzyme pockets or π-π stacking domains.
Limitations and Gaps in Evidence
- No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties.
- Comparisons rely on structural analogs, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
